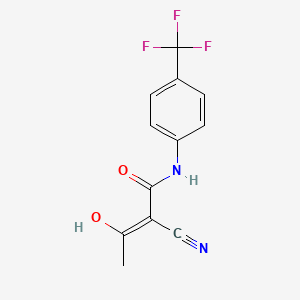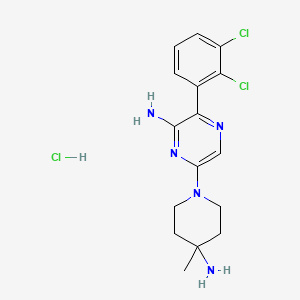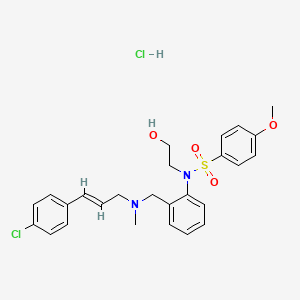
Tfb-tboa
Vue d'ensemble
Description
Mécanisme D'action
TFB-TBOA exerce ses effets en inhibant les transporteurs d’acides aminés excitants EAAT1 et EAAT2. Ces transporteurs sont responsables de l’absorption du glutamate de la fente synaptique, régulant ainsi les niveaux extracellulaires de glutamate. En inhibant ces transporteurs, this compound augmente les concentrations extracellulaires de glutamate, ce qui peut moduler la transmission synaptique et l’excitabilité neuronale .
Analyse Biochimique
Biochemical Properties
TFB-TBOA interacts with the excitatory amino acid transporters EAAT1 and EAAT2, inhibiting their function . The IC50 values for EAAT1 and EAAT2 are 22 and 17 nM respectively . This compound exhibits selectivity for EAAT1 and EAAT2 over EAAT3, as well as a wide range of neuronal receptors and transporters .
Cellular Effects
This compound has significant effects on cellular processes. It attenuates glutamate-stimulated intracellular sodium elevation in astrocytes in vitro . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the function of EAAT1 and EAAT2 . This inhibition can lead to changes in gene expression and cellular metabolism, as these transporters play a key role in glutamatergic neurotransmission .
Metabolic Pathways
This compound is involved in the metabolic pathways related to glutamatergic neurotransmission . It interacts with the enzymes EAAT1 and EAAT2, which are involved in the transport of glutamate .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interactions with EAAT1 and EAAT2 . These transporters can influence the localization or accumulation of this compound.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with EAAT1 and EAAT2 . These transporters are located in the cell membrane and are responsible for the uptake of glutamate from the extracellular space .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du TFB-TBOA implique plusieurs étapes clés, commençant par la préparation du chlorure de trifluorométhylbenzoyle, qui est ensuite mis à réagir avec une amine appropriée pour former l’intermédiaire benzoylaminoLe produit final est obtenu par des processus de purification et de cristallisation .
Méthodes de production industrielle
La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend l’utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour atteindre la qualité de produit souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
TFB-TBOA subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans la molécule.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes pour modifier les groupes benzoylamino et méthoxy.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs nucléophiles comme le méthylate de sodium et le tert-butylate de potassium sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et un développement ultérieurs .
Applications de la recherche scientifique
This compound a un large éventail d’applications de recherche scientifique, notamment :
Neuropharmacologie : Utilisé pour étudier le rôle des transporteurs de glutamate dans le système nerveux central et leur implication dans les maladies neurodégénératives.
Biologie cellulaire : Employé dans l’investigation des mécanismes de captation du glutamate dans les astrocytes et les neurones.
Développement de médicaments : Sert de composé principal pour le développement de nouveaux agents thérapeutiques ciblant les transporteurs de glutamate.
Applications industrielles : Utilisé dans la production de produits chimiques de recherche et de réactifs pour divers tests biochimiques.
Applications De Recherche Scientifique
TFB-TBOA has a wide range of scientific research applications, including:
Neuropharmacology: Used to study the role of glutamate transporters in the central nervous system and their involvement in neurodegenerative diseases.
Cell Biology: Employed in the investigation of glutamate uptake mechanisms in astrocytes and neurons.
Drug Development: Serves as a lead compound for the development of new therapeutic agents targeting glutamate transporters.
Industrial Applications: Utilized in the production of research chemicals and reagents for various biochemical assays.
Comparaison Avec Des Composés Similaires
Composés similaires
DL-thréo-bêta-benzyloxyaspartate (DL-TBOA) : Un autre puissant inhibiteur des transporteurs de glutamate avec une sélectivité similaire.
L-trans-pyrrolidine-2,4-dicarboxylate (PDC) : Un inhibiteur compétitif des transporteurs de glutamate.
L-sérine-O-sulfate (SOS) : Un inhibiteur de la captation du glutamate avec un mécanisme d’action différent.
Unicité
TFB-TBOA est unique en raison de sa forte sélectivité pour EAAT1 et EAAT2 par rapport aux autres transporteurs de glutamate et de ses puissants effets inhibiteurs à des concentrations nanomolaires. Cela en fait un outil précieux pour étudier les rôles spécifiques de ces transporteurs dans divers processus physiologiques et pathologiques .
Propriétés
IUPAC Name |
(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O6/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWONNPEPDHEAI-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are glutamate transporters, and why are they important?
A1: Glutamate transporters are proteins located on neurons and astrocytes that play a crucial role in regulating glutamate levels in the brain. They rapidly remove glutamate from the synaptic cleft, preventing its excessive accumulation and subsequent excitotoxicity.
Q2: How does TFB-TBOA interact with glutamate transporters?
A: this compound acts as a non-transportable inhibitor of excitatory amino acid transporters (EAATs), effectively blocking the binding and transport of glutamate. This blockade leads to an elevation of extracellular glutamate levels. []
Q3: What are the downstream effects of this compound-mediated glutamate transporter inhibition?
A: Inhibiting glutamate transporters with this compound leads to increased activation of both ionotropic and metabotropic glutamate receptors. This, in turn, influences neuronal excitability, synaptic plasticity, and ultimately, cardiorespiratory function. [, , ]
Q4: Does this compound affect specific glutamate transporter subtypes?
A: While this compound exhibits potent inhibitory activity against all EAAT subtypes (EAAT1-5), it displays particularly strong affinity for EAAT1 and EAAT2, with IC50 values in the nanomolar range. [] Research has highlighted the differential contributions of GLAST (EAAT1) and GLT-1 (EAAT2) to sodium signaling in the early postnatal hippocampus, emphasizing the importance of subtype-specific effects. []
Q5: How does this compound's effect on glutamate transporters translate to its influence on animal behavior?
A: Studies in animal models have demonstrated that this compound can influence various behaviors, including cocaine reinforcement and methamphetamine-induced behavioral sensitization. Notably, intra-NAc administration of this compound inhibited cocaine self-administration, suggesting a potential role for glutamate in modulating drug reward. [, ]
Q6: What is the molecular formula and weight of this compound?
A: this compound (C20H19F3N2O6) has a molecular weight of 436.38 g/mol. []
Q7: Is there information available on the spectroscopic data for this compound?
A: While specific spectroscopic data for this compound is not extensively detailed in the provided research papers, its structural analogs have been synthesized and characterized using various spectroscopic techniques, including NMR and mass spectrometry. [, ]
Q8: How does chronic intermittent hypoxia (CIH) interact with the effects of this compound?
A: CIH, a model of obstructive sleep apnea, has been shown to alter glutamate signaling in the nucleus tractus solitarii (nTS). Interestingly, CIH produces effects similar to those observed with this compound, such as reduced TS-evoked EPSC amplitude and altered neuronal excitability. This suggests a potential role for EAAT dysfunction in the pathophysiology of CIH. [, , ]
Q9: What is the role of metabotropic glutamate receptors (mGluRs) in mediating the effects of this compound?
A: Research suggests that this compound's effects on synaptic and neuronal activity are mediated by both ionotropic and metabotropic glutamate receptors. Specifically, Group I mGluRs appear to contribute to this compound-induced depolarization, while Group II/III mGluRs influence TS-evoked EPSC amplitude. [, ]
Q10: How do astrocytes contribute to the effects observed with this compound?
A: Astrocytes play a critical role in regulating extracellular glutamate levels through glutamate transporters like EAAT1 (GLAST) and EAAT2 (GLT-1). This compound's inhibition of these transporters directly impacts astrocytic glutamate uptake, contributing to the observed increases in extracellular glutamate and subsequent neuronal effects. [, , ]
Q11: How is this compound being used to study neurodegenerative diseases?
A: Research suggests that impaired glutamate clearance and subsequent excitotoxicity contribute to neuronal damage in neurodegenerative diseases. This compound's ability to manipulate glutamate levels has made it a valuable tool in studying these conditions, such as Huntington's disease. []
Q12: What are the limitations of using this compound in research?
A: While this compound is a potent tool, limitations include its lack of selectivity for specific EAAT subtypes and its potential for off-target effects. Further research is needed to develop more selective glutamate transporter inhibitors. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)




